4-Iodo-1,2-dimethyl-5-nitro-1H-imidazole

Descripción general

Descripción

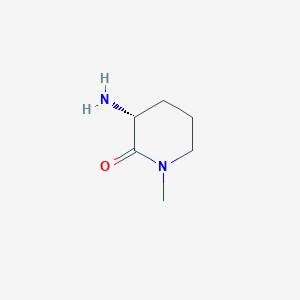

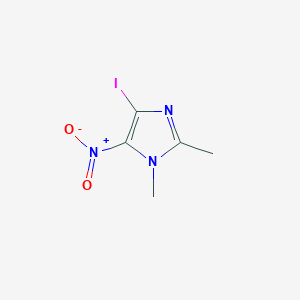

- Structure : It belongs to the imidazole class of heterocyclic compounds, characterized by a five-membered ring containing three carbon atoms, two nitrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of this compound involves introducing an iodine atom at the 4-position of a 1,2-dimethyl-5-nitro-1H-imidazole precursor. Specific synthetic routes may vary, but common methods include halogenation reactions or substitution reactions using iodine-containing reagents .

Molecular Structure Analysis

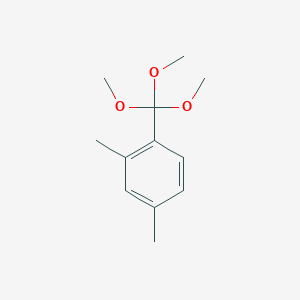

Here’s a visual representation of the structure:

Chemical Reactions Analysis

The compound may participate in various chemical reactions, including halogenation, nucleophilic substitution, and redox processes. For example, it could undergo substitution reactions at the iodine position or react with reducing agents to modify the nitro group .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Nucleophilic Displacements and Structural Analysis

- 4-Iodo-1,2-dimethyl-5-nitro-1H-imidazole demonstrates interesting chemical behaviors in nucleophilic displacements, as observed in various studies. Kulkarni et al. (1987) noted that imidazoles activated by an adjacent nitro substituent undergo nucleophilic displacement with various nucleophiles, leading to a range of reactions and regiochemical outcomes. The study emphasized the role of structural analysis in confirming these reactions, as seen in the case of 5-iodo-4-nitroimidazole with methoxide (Kulkarni et al., 1987).

Radio-Sensitizing Potential

- The compound's derivatives show promising applications in radiosensitizing, particularly in sensitizing hypoxic cells to radiation. Gupta et al. (1985) synthesized a series of 4(5)-iodo-5(4)-nitro-1-substituted-imidazoles and evaluated their ability to radiosensitize Chinese hamster cells. The study found these compounds to be effective radiosensitizers, with 5-iodo-4-nitroimidazole derivatives being more efficient than 4-iodo-5-nitroimidazole derivatives (Gupta et al., 1985).

Synthesis and Reactivity

- The synthesis and reactivity of imidazole derivatives, including 4-Iodo-1,2-dimethyl-5-nitro-1H-imidazole, have been extensively studied. Primas et al. (2013) described the preparation of 4-[4-(chloromethyl)styryl]-1,2-dimethyl-5-nitro-1H-imidazole and its reactivity in various chemical strategies. This research provides insight into the versatility and potential applications of these compounds in different chemical contexts (Primas et al., 2013).

Crystallography and Molecular Structure

- Studies focusing on the crystallography and molecular structure of imidazole derivatives provide essential information about the compound's properties. Kubicki et al. (2003) researched the crystal forms of 1,2-dimethyl-4-nitro-5-morpholinoimidazole, highlighting the importance of molecular interactions in determining crystal structure. This research contributes to understanding the structural aspects of similar imidazole derivatives (Kubicki et al., 2003).

Safety and Hazards

Propiedades

IUPAC Name |

4-iodo-1,2-dimethyl-5-nitroimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6IN3O2/c1-3-7-4(6)5(8(3)2)9(10)11/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYBZVJLABFHZOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1C)[N+](=O)[O-])I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6IN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-1,2-dimethyl-5-nitro-1H-imidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide;bromide](/img/structure/B3232184.png)

![2-Bromo-2-[4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B3232194.png)